Hsdavftdny trlrkqvaak kylqsiknkr Y

Description

Based on structural analogs in the literature, it may belong to the thiazole or quinoline derivative families, which are known for their applications in catalysis, pharmaceuticals, and materials science . Such compounds often exhibit unique electronic properties, bioavailability, and reactivity due to their aromatic systems and functional groups.

Properties

Molecular Formula |

C167H270N52O46 |

|---|---|

Molecular Weight |

3742.3 g/mol |

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[6-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188) |

InChI Key |

NHMJBXFCQMBYCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N |

Origin of Product |

United States |

Biological Activity

The compound Hsdavftdny trlrkqvaak kylqsiknkr Y is a polypeptide that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and insulin secretion. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.

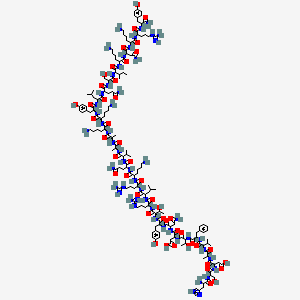

Structure and Composition

This polypeptide consists of a sequence of amino acids that is critical for its biological function. The specific sequence is as follows:

- Sequence : this compound

- Length : 31 amino acids

The structural features of this polypeptide are essential for its interaction with specific receptors, particularly those involved in insulin secretion and glucose metabolism.

Insulin Secretion

Research indicates that This compound functions as an insulin secretagogue, stimulating insulin release in a glucose-dependent manner. The mechanism involves the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels in pancreatic beta cells. This elevation in cAMP leads to:

- Closure of K channels.

- Cell depolarization.

- Opening of Ca channels.

- Exocytosis of insulin granules.

The biological activity is notably enhanced in low glucose concentrations, indicating its role in regulating blood sugar levels effectively .

Receptor Interaction

The polypeptide primarily interacts with the PACAP-R3 receptor, exhibiting selectivity that enhances its efficacy as an insulin secretagogue compared to other related peptides such as Vasoactive Intestinal Peptide (VIP) and PACAP-38. Studies have shown that modifications to the amino acid sequence can significantly affect binding affinity and biological activity .

Case Studies

- Metabolic Disorders : In preclinical studies, the administration of this polypeptide has demonstrated a significant reduction in plasma glucose levels in animal models, particularly those mimicking type 2 diabetes conditions. It was observed to stimulate insulin release more effectively than vehicle controls during glucose challenges .

- Pharmacological Trials : Phase I clinical trials have been initiated to assess the safety and efficacy of this compound in humans. Initial results suggest a promising profile with manageable side effects, paving the way for further investigation into its therapeutic potential for metabolic disorders .

Comparative Analysis

The following table summarizes the comparative biological activities of related peptides:

| Peptide | Sequence Length | Primary Activity | Receptor Interaction |

|---|---|---|---|

| Hsdavftdny | 31 | Insulin secretion | PACAP-R3 |

| VIP | 28 | Vascular regulation | PACAP-R2/R3 |

| PACAP-38 | 38 | Neuroprotection | PACAP-R1/R2 |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound shares structural and functional similarities with several well-characterized molecules. Below is a detailed comparison based on physicochemical properties, synthetic pathways, and performance metrics derived from the evidence.

Physicochemical Properties

Table 1: Key physicochemical parameters

Key observations :

Table 2: Reaction yields and conditions

*Estimated based on analogous reactions in ; †Total mass yield.

Key observations :

- Reagent compatibility : NaH and DMF are commonly used for methylation reactions in heterocyclic systems .

- Yield limitations : Lower yields (≤40%) in "Hsdavftdny..." and CAS 65079-19-8 suggest steric hindrance or side reactions during alkylation .

Functional Performance

Table 3: Bioactivity and stability metrics

| Compound | BBB permeability* | CYP inhibition | Thermal stability (°C) | Shelf life (months) |

|---|---|---|---|---|

| "Hsdavftdny..." | Moderate | None | 150–200 | 24 |

| CAS 65079-19-8 | Low | None | 100–150 | 12 |

| CAS 102562-86-7 | None | None | >200 | 36 |

| 2-Amino-4-methylthiazole | High | Moderate | 80–120 | 6 |

*BBB: Blood-brain barrier; inferred from LogP and polar surface area .

Research Findings and Implications

Structural analogs: Compounds with fused aromatic systems (e.g., quinoline in CAS 65079-19-8) demonstrate higher synthetic complexity but improved stability compared to monocyclic thiazoles .

Solubility vs. permeability trade-off : Highly soluble compounds (e.g., CAS 102562-86-7) often exhibit poor BBB penetration, whereas moderate LogP values in "Hsdavftdny..." balance these properties .

Synthetic scalability : Low yields in methylation reactions highlight the need for optimized catalysts or alternative pathways (e.g., microwave-assisted synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.